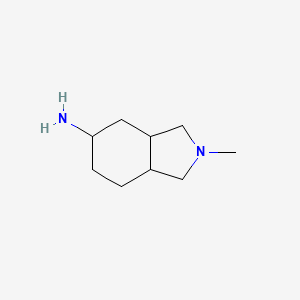

2-methyl-octahydro-1H-isoindol-5-amine, Mixture of diastereomers

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

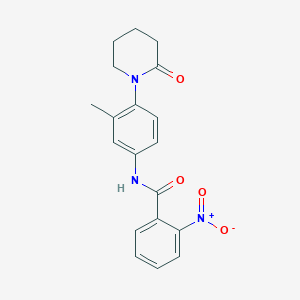

The compound 2-methyl-octahydro-1H-isoindol-5-amine is a type of isoindolinone, which is a structural motif found in various bioactive molecules and pharmaceuticals. The term "mixture of diastereomers" indicates that the compound exists as a mixture of stereoisomers, which are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

Synthesis Analysis

The synthesis of isoindolinones, such as 2-methyl-octahydro-1H-isoindol-5-amine, can be achieved through a method developed from o-phthaldehydic acid methylthiomethyl ester and aliphatic or aromatic amines. This process involves the formation of an intermediate Schiff's base, which can then undergo further reactions to yield isoindolinones with or without substitution at the 3-position. The conditions for this synthesis have been optimized to allow for the reaction of amines with integrated nucleophilic groups, leading to the formation of either isoindolinones or tricyclic γ-lactams as single diastereoisomers in very good yield .

Molecular Structure Analysis

The molecular structure of 2-methyl-octahydro-1H-isoindol-5-amine is characterized by the presence of multiple stereocenters, which are the source of its diastereomerism. The mixture of diastereomers implies that there are different configurations at one or more of these stereocenters. The exact molecular structure analysis would require further details on the stereochemistry of the specific diastereomers present in the mixture.

Chemical Reactions Analysis

The dynamic kinetic asymmetric amination of alcohols, as described in the literature, showcases the ability to convert a mixture of four isomers of α-branched alcohols into diastereo- and enantiopure amines. This process is facilitated by the cooperative catalysis of an iridium complex and a chiral phosphoric acid. Through racemization mechanisms, the alcohols are transformed into amines with adjacent stereocenters. This method could potentially be applied to the synthesis of 2-methyl-octahydro-1H-isoindol-5-amine diastereomers, leading to the preparation of diastereo- and enantiopure compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-octahydro-1H-isoindol-5-amine would be influenced by its stereochemistry. Diastereomers can exhibit significantly different physical properties, such as solubility, melting point, and reactivity. The presence of an amine group would contribute to the compound's basicity and potential for forming hydrogen bonds, affecting its solubility in various solvents. The octahydro-1H-isoindol moiety suggests a saturated, cyclic structure that could impact the compound's stability and reactivity. However, specific physical and chemical property data for this compound would require empirical measurements and are not detailed in the provided papers .

科学的研究の応用

Coordination Chemistry

The study of diastereoisomers, such as "2-methyl-octahydro-1H-isoindol-5-amine," is crucial in coordination chemistry. For example, the configurational isomerism of related cyclic tetraamines highlights the importance of structural studies for the assignment of configuration, facilitating the understanding of metal-ion coordination and its applications (Curtis, 2012).

Polymer Science

Amines, including structures akin to "2-methyl-octahydro-1H-isoindol-5-amine," play a pivotal role in the polymerization of cyclic esters, contributing to the synthesis of controlled polymers. This application is significant in creating materials with specific properties for medical and industrial applications (Duda et al., 2005).

Environmental Studies

The degradation of nitrogen-containing hazardous compounds, like those related to "2-methyl-octahydro-1H-isoindol-5-amine," is a critical area of environmental research. Advanced oxidation processes are effective in mineralizing such compounds, improving the efficacy of treatment schemes and reducing environmental impact (Bhat & Gogate, 2021).

特性

IUPAC Name |

2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11-5-7-2-3-9(10)4-8(7)6-11/h7-9H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBWVLMVXUPBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(CC2C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2526853.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2526860.png)

![1-methyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526861.png)

![ethyl N-(4-methyl-1-{[2-(methylsulfanyl)pyridin-3-yl]formamido}pentan-2-yl)carbamate](/img/structure/B2526864.png)

![2-benzamido-N-(4-ethylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2526871.png)

![tert-butyl (7aS)-6-(hydroxymethyl)-octahydrocyclopenta[b][1,4]oxazine-4-carboxylate](/img/structure/B2526873.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2526875.png)